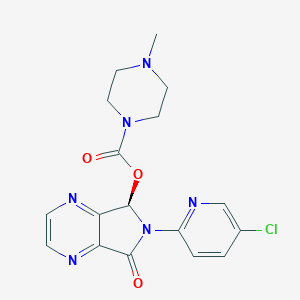
4-Fluoroeticlopride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoroeticlopride is a chemical compound that is used in scientific research to study the dopamine D2 receptor in the brain. It is a derivative of eticlopride, which is a selective dopamine D2 receptor antagonist. 4-Fluoroeticlopride has a fluorine atom attached to the phenyl ring of the eticlopride molecule, which enhances its binding affinity to the dopamine D2 receptor.
作用机制
4-Fluoroeticlopride binds to the dopamine D2 receptor with high affinity and selectivity. It acts as a competitive antagonist, blocking the binding of dopamine to the receptor. This leads to a decrease in the activation of the dopamine D2 receptor signaling pathway, which results in a decrease in dopamine-mediated neurotransmission.
生化和生理效应
The biochemical and physiological effects of 4-Fluoroeticlopride depend on the dose and duration of exposure. In general, 4-Fluoroeticlopride has been shown to decrease dopamine-mediated neurotransmission in the brain. This can lead to changes in behavior, mood, and movement. In animal studies, 4-Fluoroeticlopride has been shown to induce catalepsy, a state of immobility and rigidity.
实验室实验的优点和局限性
The advantages of using 4-Fluoroeticlopride in lab experiments include its high affinity and selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopamine-mediated neurotransmission. Additionally, 4-Fluoroeticlopride is relatively stable and easy to synthesize.
The limitations of using 4-Fluoroeticlopride in lab experiments include its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound. Additionally, 4-Fluoroeticlopride may not be suitable for studying other aspects of dopamine signaling, such as dopamine release or uptake.
未来方向
Possible future directions for research on 4-Fluoroeticlopride include:
1. Studying the effects of chronic exposure to 4-Fluoroeticlopride on dopamine-mediated neurotransmission and behavior.
2. Investigating the potential therapeutic applications of 4-Fluoroeticlopride in neurological and psychiatric disorders.
3. Developing new derivatives of 4-Fluoroeticlopride with enhanced affinity and selectivity for the dopamine D2 receptor.
4. Using 4-Fluoroeticlopride in combination with other compounds to study complex interactions between neurotransmitter systems.
5. Developing new methods for administering 4-Fluoroeticlopride, such as microinjection or transdermal delivery, to improve its utility in lab experiments.
In conclusion, 4-Fluoroeticlopride is a valuable tool for studying the dopamine D2 receptor in the brain. Its high affinity and selectivity make it a useful compound for manipulating dopamine-mediated neurotransmission. However, caution should be taken when handling and administering 4-Fluoroeticlopride, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of 4-Fluoroeticlopride involves the reaction of eticlopride with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is purified by column chromatography or recrystallization.
科学研究应用
4-Fluoroeticlopride is used in scientific research to study the dopamine D2 receptor in the brain. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of mood, motivation, reward, and movement. Dysfunction of the dopamine D2 receptor has been implicated in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
属性
CAS 编号 |
140161-12-2 |
|---|---|
产品名称 |
4-Fluoroeticlopride |
分子式 |
C17H24ClFN2O3 |
分子量 |
358.8 g/mol |
IUPAC 名称 |
5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1 |
InChI 键 |
YTQYESASLXVXHN-RYUDHWBXSA-N |
手性 SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl |
SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |
规范 SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |
其他 CAS 编号 |
140161-12-2 |
同义词 |
3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide 4-fluoroeticlopride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

